molecular formula C45H58N10O9S2 B14114346 Cap 232; tln 232

Cap 232; tln 232

Cat. No.: B14114346
M. Wt: 947.1 g/mol
InChI Key: SNAJPQVDGYDQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAP-232, also known as TLN-232, is a synthetic cyclic heptapeptide with potential antineoplastic activity. It targets pyruvate kinase M2 (M2PK), which may disrupt tumor cell anaerobic glycolysis. M2PK is a dimeric isoform of pyruvate kinase and the predominant isoform found in tumor cells .

Preparation Methods

CAP-232 is synthesized as a cyclic heptapeptide. The synthetic route involves the formation of peptide bonds between the amino acids, followed by cyclization to form the heptapeptide ring. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Chemical Reactions Analysis

CAP-232 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include oxidized and reduced forms of CAP-232 and substituted analogs .

Scientific Research Applications

CAP-232 has a wide range of scientific research applications, including:

Mechanism of Action

CAP-232 exerts its effects by targeting pyruvate kinase M2 (M2PK), which is involved in tumor cell anaerobic glycolysis. By inhibiting M2PK, CAP-232 disrupts the energy production in tumor cells, leading to cell death. Additionally, CAP-232 acts as an agonist for somatostatin receptor 1 (SSTR1), which further contributes to its antineoplastic activity .

Comparison with Similar Compounds

CAP-232 is unique in its dual mechanism of action, targeting both M2PK and SSTR1. Similar compounds include other pyruvate kinase inhibitors and somatostatin analogs, such as:

CAP-232 stands out due to its specific targeting of M2PK and its potential to disrupt tumor cell metabolism, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

7-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(2-amino-3-phenylpropanoyl)amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAJPQVDGYDQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H58N10O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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